molecular formula C12H13FO4 B7849428 Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate

Cat. No.: B7849428
M. Wt: 240.23 g/mol
InChI Key: QTRNIULWKCWEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Condensation: The acid chloride is then reacted with methyl 4-aminobutyrate in the presence of a base (e.g., triethylamine) to form the desired product through a condensation reaction.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(3-fluoro-4-methoxybenzoate): This compound is structurally similar but lacks the oxobutyrate group.

  • Methyl 4-(3-fluoro-4-methoxyphenyl)acetate: Another closely related compound with a different ester group.

Uniqueness: Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRNIULWKCWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.